molecular formula C16H29O2- B1258313 (E)-hexadec-2-enoate

(E)-hexadec-2-enoate

Cat. No.: B1258313
M. Wt: 253.4 g/mol
InChI Key: ZVRMGCSSSYZGSM-CCEZHUSRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Hexadec-2-enoate, also known as methyl (E)-2-hexadecenoate (IUPAC: methyl (E)-hexadec-2-enoate), is a monounsaturated fatty acid ester with a 16-carbon chain and a trans-configured double bond at the C2 position. Its molecular formula is C₁₇H₃₂O₂ (methyl ester form) or C₁₆H₃₀O₂ (free acid form), with a molecular weight of 268.43 g/mol (ester) or 254.41 g/mol (acid) . Structurally, the (E)-configuration ensures rigidity in the alkyl chain, influencing its physical properties and biological interactions.

This compound is a key intermediate in fatty acid biosynthesis and microbial metabolic pathways . It is synthesized via enzymatic or chemical methods, such as the stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids, as demonstrated in substituted analogs .

Properties

Molecular Formula

C16H29O2-

Molecular Weight

253.4 g/mol

IUPAC Name

(E)-hexadec-2-enoate

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14+

InChI Key

ZVRMGCSSSYZGSM-CCEZHUSRSA-M

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position/Configuration Functional Group Key Applications/Sources
(E)-Hexadec-2-enoate C₁₇H₃₂O₂ 268.43 C2, (E) Methyl ester Fatty acid biosynthesis intermediate
(Z)-Hexadec-2-enoate C₁₇H₃₂O₂ 268.43 C2, (Z) Methyl ester Synthetic studies (rare in nature)
Ethyl (R,Z)-5-(p-tolyl)hexadec-2-enoate C₂₅H₃₈O₂ 382.57 C2 (Z), C5 substituent Ethyl ester with aryl Synthetic organic chemistry
(E)-Hexadec-2-enal C₁₆H₃₀O 238.41 C2, (E) Aldehyde Pheromone studies, flavor chemistry
2-Hexadecen-1-ol C₁₆H₃₂O 240.43 C2 (unspecified) Primary alcohol Surfactant precursor
Key Observations:
  • Stereochemical Impact: The (E)-configuration in (E)-hexadec-2-enoate reduces chain flexibility compared to the (Z)-isomer, affecting melting points and solubility. For example, the trans-configuration typically results in higher melting points due to tighter molecular packing .
  • Functional Group Variations : Replacing the ester group with an aldehyde ((E)-hexadec-2-enal) or alcohol (2-hexadecen-1-ol) alters reactivity. Aldehydes are more electrophilic, making them prone to oxidation, while alcohols participate in esterification or etherification .
  • Substituent Effects: Ethyl (R,Z)-5-(p-tolyl)hexadec-2-enoate demonstrates how aryl substituents at C5 enhance steric hindrance, complicating synthesis but enabling applications in chiral catalysis .
Key Observations:
  • Catalytic Strategies : Palladium-catalyzed C–H activation is critical for introducing double bonds with stereocontrol, whereas oxidation reactions (e.g., alcohol to aldehyde) rely on milder reagents like PCC to avoid over-oxidation .
  • Purification Challenges: Longer alkyl chains (C16) necessitate non-polar solvent systems (e.g., Hexanes:EtOAc) for effective separation via TLC or column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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